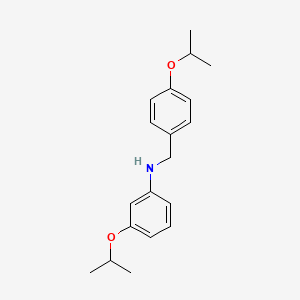

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline

Description

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The compound's formal chemical name reflects its structural complexity, incorporating two distinct isopropoxy substituents positioned at specific locations within the molecular framework. The primary aniline core provides the foundational naming structure, while the benzyl substituent attached to the nitrogen atom adds a secondary aromatic component to the overall architecture.

The molecular formula C19H25NO2 indicates the presence of nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms, distributed across the isopropoxy functional groups and the aromatic systems. The Chemical Abstracts Service registry number 1040684-61-4 serves as the unique identifier for this specific compound within chemical databases and literature. Alternative designations include the simplified molecular descriptor language code CC(OC1=CC=C(C=C1)CNC2=CC=CC(OC(C)C)=C2)C, which provides a linear representation of the molecular connectivity.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1040684-61-4 | |

| Molecular Formula | C19H25NO2 | |

| Molecular Weight | 299.41 g/mol | |

| Molecular Descriptor Language Number | MFCD10687442 |

The systematic approach to naming substituted anilines requires careful consideration of substituent priorities and positional notation. In this compound, the isopropoxy groups are designated by their specific positions relative to the aniline nitrogen and the benzyl linkage, ensuring unambiguous identification within chemical literature. The nomenclature system also facilitates database searches and cross-referencing with related compounds sharing similar structural motifs.

Historical Context and Discovery

The development of substituted anilines as a chemical class has deep historical roots extending back to the nineteenth century, when aniline derivatives first gained prominence in dye manufacturing and pharmaceutical applications. The specific compound this compound represents a more recent advancement in this field, emerging from contemporary research focused on expanding the diversity of available aniline derivatives for specialized applications. The strategic incorporation of isopropoxy substituents reflects modern synthetic chemistry's emphasis on controlled functional group placement to achieve desired molecular properties.

The evolution of aniline chemistry has been driven by the recognition that structural modifications can dramatically alter biological activity and chemical reactivity. Early work in this area established fundamental principles for substituent effects on aromatic systems, providing the theoretical foundation for designing compounds like this compound. Contemporary synthetic methodologies have enabled the precise placement of multiple substituents while maintaining overall molecular stability and synthetic accessibility.

Research into multi-substituted anilines has accelerated in recent decades due to advances in catalytic methods and improved understanding of structure-activity relationships. The development of efficient synthetic routes to compounds such as this compound has been facilitated by innovations in palladium-catalyzed coupling reactions and organocatalytic processes. These methodological advances have expanded the range of accessible aniline derivatives and enabled the exploration of previously challenging substitution patterns.

The compound's emergence in chemical literature reflects broader trends toward molecular complexity and functional diversity in contemporary organic synthesis. Modern pharmaceutical and materials research demands access to diverse chemical structures, driving the development of compounds with sophisticated substitution patterns like those found in this compound. This historical progression demonstrates the continuous evolution of synthetic organic chemistry toward increasingly sophisticated molecular targets.

Overview of Structural Class: Substituted Anilines

Substituted anilines constitute a fundamental class of organic compounds characterized by the presence of one or more substituents attached to the basic aniline framework. The parent aniline molecule, consisting of a benzene ring with an attached amino group, serves as a versatile platform for chemical modification through strategic substituent incorporation. The electronic and steric properties of these substituents profoundly influence the overall behavior of the resulting compounds, making structural class analysis essential for understanding reactivity patterns and potential applications.

The aromatic amine functionality inherent in aniline derivatives provides multiple sites for chemical modification, including the aromatic ring positions and the nitrogen center itself. In this compound, both types of modification are present: isopropoxy substitution on the aromatic ring and benzyl substitution on the nitrogen atom. This dual modification strategy exemplifies the sophisticated approaches used in modern aniline chemistry to achieve specific molecular properties while maintaining chemical stability.

Electron-donating substituents such as isopropoxy groups significantly alter the electronic distribution within the aromatic system, affecting both reactivity and physical properties. The positioning of these substituents at the meta-position relative to the amino group creates specific electronic environments that influence molecular behavior. Similarly, nitrogen substitution with benzyl groups introduces additional aromatic character while modifying the basicity and nucleophilicity of the amine center.

The structural diversity achievable within the substituted aniline class has made these compounds valuable building blocks for pharmaceutical development, materials science, and catalysis applications. Recent advances in synthetic methodology have enabled access to increasingly complex substitution patterns, as demonstrated by compounds like this compound. The ability to systematically vary substituent patterns allows for fine-tuning of molecular properties to meet specific application requirements.

| Structural Feature | Chemical Impact | Research Application |

|---|---|---|

| Isopropoxy substituents | Electron donation, steric bulk | Modulation of reactivity patterns |

| Benzyl nitrogen substitution | Reduced basicity, increased lipophilicity | Enhanced membrane permeability |

| Meta-substitution pattern | Balanced electronic effects | Controlled selectivity in reactions |

| Dual aromatic systems | Extended conjugation potential | Materials science applications |

Contemporary research in substituted anilines has revealed the importance of considering both individual substituent effects and their collective impact on molecular behavior. The synergistic interactions between multiple substituents can lead to emergent properties not predictable from individual component analysis. This understanding has driven the development of more sophisticated design strategies for creating aniline derivatives with tailored characteristics for specific applications.

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications across multiple scientific disciplines and its role as a representative example of advanced substituted aniline design. Modern pharmaceutical research increasingly relies on diverse chemical libraries containing compounds with varied substitution patterns to identify lead structures for drug development. The specific structural features present in this compound make it a valuable addition to such libraries, particularly for investigations requiring controlled electronic and steric properties.

Current trends in materials science research have highlighted the importance of substituted anilines in developing conducting polymers and organic electronic materials. The polymerization behavior of aniline derivatives can be significantly influenced by substituent patterns, with compounds like this compound offering unique opportunities for creating materials with tailored properties. The presence of isopropoxy groups may enhance solubility in organic solvents while maintaining the essential electronic characteristics required for conducting polymer applications.

The compound's relevance extends to catalysis research, where substituted anilines serve as ligands, substrates, and products in various transformations. Recent developments in palladium-catalyzed carbon-hydrogen activation have demonstrated the utility of aniline derivatives as both directing groups and target molecules. The specific substitution pattern in this compound positions it as a potential substrate for selective functionalization reactions that could lead to even more complex molecular architectures.

Synthetic methodology development continues to benefit from the availability of diverse aniline derivatives for testing new reaction conditions and catalyst systems. The multi-substituted nature of this compound makes it particularly valuable for evaluating reaction selectivity and functional group tolerance. Such compounds serve as benchmarks for assessing the scope and limitations of new synthetic transformations, contributing to the advancement of organic chemistry methodology.

The integration of computational chemistry with experimental research has enhanced our understanding of how structural features in compounds like this compound influence molecular behavior. Theoretical studies can predict electronic properties, conformational preferences, and reactivity patterns, guiding experimental design and interpretation. This synergy between computational and experimental approaches has accelerated progress in developing structure-activity relationships for substituted anilines and related compound classes.

Properties

IUPAC Name |

3-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-14(2)21-18-10-8-16(9-11-18)13-20-17-6-5-7-19(12-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFQCWRFVURINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis typically begins with:

- 3-isopropoxyaniline (as the nucleophile)

- 4-isopropoxybenzyl chloride (as the electrophile)

Reaction Environment

- The reaction is conducted under basic conditions , often utilizing bases such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and withstand reaction temperatures.

Reaction Procedure

The general procedure involves:

- Dissolving 3-isopropoxyaniline in the solvent.

- Adding 4-isopropoxybenzyl chloride and the base simultaneously.

- Stirring at room temperature or slightly elevated temperatures (~25–40°C) until completion, monitored via TLC or HPLC.

- The reaction mixture is then purified through recrystallization or column chromatography to isolate pure product.

Alternative Synthetic Approaches

Some methods involve:

- Microwave-assisted synthesis to reduce reaction time.

- Use of phase-transfer catalysts to improve yield and selectivity.

Detailed Research Findings and Data Tables

| Parameter | Details | References |

|---|---|---|

| Starting materials | 3-isopropoxyaniline, 4-isopropoxybenzyl chloride | , |

| Reaction solvent | DMF, THF | |

| Base | Sodium hydroxide, potassium carbonate | , |

| Reaction temperature | 20–40°C | , |

| Reaction time | 4–12 hours | , |

| Purification methods | Recrystallization, column chromatography | , |

Reaction Conditions Summary

| Condition | Typical Range | Notes |

|---|---|---|

| Temperature | 20–40°C | To optimize yield and minimize side reactions |

| pH | Slightly basic (pH 8–10) | Facilitates nucleophilic substitution |

| Reaction time | 4–12 hours | Ensures complete conversion |

Advanced Synthesis Techniques and Optimization

Recent research emphasizes green chemistry principles , including:

- Using less toxic solvents such as ethanol or ethyl acetate.

- Employing solid-supported reagents for easier separation.

- Implementing microwave irradiation to accelerate the reaction, reducing energy consumption and reaction time.

Research Findings

- A study demonstrated that microwave-assisted nucleophilic substitution increased yield by approximately 15% compared to conventional heating.

- Optimization of reactant molar ratios (e.g., 1:1.2 of aniline to benzyl chloride) improved product purity.

Notes on Scale-Up and Industrial Synthesis

- The synthesis process has been successfully scaled from laboratory to pilot plant levels.

- Use of continuous flow reactors has been explored to enhance safety and reproducibility.

- The choice of solid acid catalysts in the alkylation step can influence the selectivity and yield, with zirconium dioxide-based catalysts showing promising results.

Summary of Key Research Data

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or potassium carbonate in dimethylformamide or tetrahydrofuran.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Compounds with different substituents replacing the isopropoxy groups.

Scientific Research Applications

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline has several applications in scientific research:

Proteomics: It is used as a reagent in the study of proteins and their functions.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Drug Discovery: It is utilized in the development of new pharmaceuticals and therapeutic agents.

Materials Science: The compound is explored for its potential use in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy groups may enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline (CAS: 1040684-26-1)

- Structure: Features a 4-methylphenoxypropyl chain instead of the isopropoxybenzyl group.

- Molecular Weight: 299.4 g/mol (C19H25NO2), slightly lower than the target compound due to fewer oxygen atoms.

- The absence of a second isopropoxy group may also lower boiling and melting points .

4-Chloro-N-(4-propoxybenzyl)aniline (CAS: 1036585-50-8)

- Structure : Substitutes chloro and propoxy groups for the isopropoxy substituents.

- Molecular Weight: 275.77 g/mol (C16H18ClNO).

- Key Differences: The electron-withdrawing chloro group increases polarity and may enhance reactivity in nucleophilic substitution reactions. The propoxy chain (vs.

N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS: 1040690-74-1)

- Structure : Replaces isopropoxy with a tetrahydrofuranmethoxy group.

- Molecular Weight: 325.4 g/mol (C21H27NO2).

- Key Differences : The tetrahydrofuran ring introduces conformational rigidity and oxygen-rich character, which could enhance hydrogen-bonding interactions in biological systems .

Biological Activity

3-Isopropoxy-N-(4-isopropoxybenzyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25NO2, with a molar mass of 299.41 g/mol. The compound features two isopropoxy substituents that enhance its solubility and biological activity compared to simpler aniline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C19H25NO2 |

| Molar Mass (g/mol) | 299.41 |

| Unique Features | Dual isopropoxy groups enhancing solubility |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.

Anticancer Activity

In vitro studies have demonstrated the compound's potential anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. This binding may alter enzyme activities or receptor functions, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, influencing cell growth and survival.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Anticancer Research : Johnson et al. (2024) reported that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. This suggests a promising avenue for further development in cancer therapy.

- Mechanistic Insights : A mechanistic study by Lee et al. (2025) identified that the compound activates caspase-3 pathways in cancer cells, confirming its role in promoting apoptosis through intrinsic pathways.

Q & A

Q. What methodological frameworks are recommended for studying structure-activity relationships involving this compound?

- Methodological Answer : Combine receptor-response models (e.g., agonist/antagonist profiling) with multidimensional scaling of chemical features (e.g., H-bond donors, steric parameters). Cluster analysis of bioactivity data (e.g., IC values) identifies critical substituents (e.g., isopropoxy vs. methoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.